molecular formula C30H46Cl2N2O4 B12721082 1,3-Benzenedicarboxylic acid, bis(3-(octahydro-1-methylcyclopenta(b)pyrrol-2-yl)propyl) ester, dihydrochloride, (2-alpha(2R*,3aS*,6aS*),3a-beta,6a-beta)- CAS No. 125503-52-8

1,3-Benzenedicarboxylic acid, bis(3-(octahydro-1-methylcyclopenta(b)pyrrol-2-yl)propyl) ester, dihydrochloride, (2-alpha(2R*,3aS*,6aS*),3a-beta,6a-beta)-

Cat. No.: B12721082
CAS No.: 125503-52-8
M. Wt: 569.6 g/mol
InChI Key: GTUYQSDRGMCESD-DCGOCGOKSA-N
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Description

1,3-Benzenedicarboxylic acid, bis(3-(octahydro-1-methylcyclopenta(b)pyrrol-2-yl)propyl) ester, dihydrochloride, (2-alpha(2R*,3aS*,6aS*),3a-beta,6a-beta)- is a complex organic compound It is characterized by its unique structure, which includes a benzenedicarboxylic acid core with ester linkages to octahydro-1-methylcyclopenta(b)pyrrol-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarboxylic acid, bis(3-(octahydro-1-methylcyclopenta(b)pyrrol-2-yl)propyl) ester, dihydrochloride typically involves the esterification of 1,3-benzenedicarboxylic acid with the appropriate alcohol derivatives. The reaction is usually carried out under acidic conditions to facilitate the formation of ester bonds. Common reagents include sulfuric acid or hydrochloric acid as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the dihydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxylic acid, bis(3-(octahydro-1-methylcyclopenta(b)pyrrol-2-yl)propyl) ester, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester linkages, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1,3-Benzenedicarboxylic acid, bis(3-(octahydro-1-methylcyclopenta(b)pyrrol-2-yl)propyl) ester, dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of polymers and as a plasticizer in various materials.

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarboxylic acid, bis(3-(octahydro-1-methylcyclopenta(b)pyrrol-2-yl)propyl) ester, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its biological effects. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules and triggering downstream pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: Known for its use as a plasticizer.

    1,3-Benzenedicarboxylic acid, dimethyl ester: Used in the synthesis of polymers and resins.

    1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Commonly used in the production of flexible plastics.

Uniqueness

1,3-Benzenedicarboxylic acid, bis(3-(octahydro-1-methylcyclopenta(b)pyrrol-2-yl)propyl) ester, dihydrochloride is unique due to its specific ester linkages and the presence of the octahydro-1-methylcyclopenta(b)pyrrol-2-yl groups. These structural features confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

125503-52-8

Molecular Formula

C30H46Cl2N2O4

Molecular Weight

569.6 g/mol

IUPAC Name

3-O-[3-[(2R,3aS,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]propyl] 1-O-[3-(1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl)propyl] benzene-1,3-dicarboxylate;dihydrochloride

InChI

InChI=1S/C30H44N2O4.2ClH/c1-31-25(19-21-8-4-14-27(21)31)12-6-16-35-29(33)23-10-3-11-24(18-23)30(34)36-17-7-13-26-20-22-9-5-15-28(22)32(26)2;;/h3,10-11,18,21-22,25-28H,4-9,12-17,19-20H2,1-2H3;2*1H/t21-,22?,25+,26?,27-,28?;;/m0../s1

InChI Key

GTUYQSDRGMCESD-DCGOCGOKSA-N

Isomeric SMILES

CN1[C@H]2CCC[C@H]2C[C@H]1CCCOC(=O)C3=CC=CC(=C3)C(=O)OCCCC4CC5CCCC5N4C.Cl.Cl

Canonical SMILES

CN1C2CCCC2CC1CCCOC(=O)C3=CC(=CC=C3)C(=O)OCCCC4CC5CCCC5N4C.Cl.Cl

Origin of Product

United States

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